alpha-D-Glucosyl Acarbose D-Fructose IMpurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity: is a complex oligosaccharide derivative. It is an impurity of Acarbose, a well-known alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus . The compound has a molecular formula of C25H43NO18 and a molecular weight of 645.6 g/mol . It is characterized by its hygroscopic nature and slight solubility in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves multiple steps, including glycosylation reactions. The process typically starts with the preparation of the glucopyranosyl donor and the fructose acceptor. The reaction conditions often involve the use of catalysts such as glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis due to its specificity and efficiency. Enzymatic methods are preferred over chemical synthesis because they offer higher yields and fewer by-products . The process is carried out under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include glucosylated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-D-Glucosyl Acarbose D-Fructose IMpurity has diverse applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Acarbose impurities.
Biology: The compound is studied for its interactions with glycosidases and its potential inhibitory effects.
Medicine: Research focuses on its role in modulating blood glucose levels and its potential therapeutic applications in diabetes management.
Industry: It is used in the development of analytical methods for quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of Alpha-D-Glucosyl Acarbose D-Fructose IMpurity involves the inhibition of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, the compound reduces the absorption of glucose, thereby helping to manage blood sugar levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .
Comparison with Similar Compounds
Acarbose: A well-known alpha-glucosidase inhibitor with a similar structure and mechanism of action.
Miglitol: Another alpha-glucosidase inhibitor used in diabetes management.
Voglibose: A compound with similar inhibitory effects on alpha-glucosidase enzymes.
Uniqueness: Alpha-D-Glucosyl Acarbose D-Fructose IMpurity is unique due to its specific glycosylation pattern, which may result in distinct biological activities and interactions compared to other similar compounds .
Properties
Molecular Formula |
C31H53NO23 |
---|---|
Molecular Weight |
807.7 g/mol |
IUPAC Name |
4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C31H53NO23/c1-8-15(32-10-2-9(3-33)16(40)20(44)17(10)41)19(43)23(47)29(50-8)54-27-13(6-36)52-31(25(49)22(27)46)55-28-14(7-37)51-30(24(48)21(28)45)53-26(12(39)5-35)18(42)11(38)4-34/h2,8,10,12-37,39-49H,3-7H2,1H3 |
InChI Key |
MEPXIUXMJVDQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(=O)CO)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.